2-(Aminomethyl)phenol is a natural product found in Fagopyrum esculentum and Reseda odorata with data available.

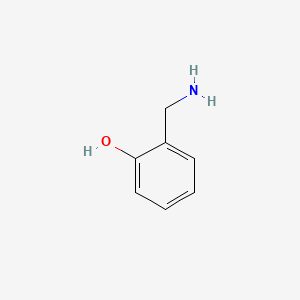

2-(Aminomethyl)phenol

CAS No.: 50312-64-6

Cat. No.: VC13239179

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50312-64-6 |

|---|---|

| Molecular Formula | C7H9NO |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | 2-(aminomethyl)phenol |

| Standard InChI | InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 |

| Standard InChI Key | KPRZOPQOBJRYSW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN)O |

| Canonical SMILES | C1=CC=C(C(=C1)CN)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

2-(Aminomethyl)phenol (CAS: 932-30-9) is systematically named as (2-hydroxyphenyl)methylamine. Its structure consists of a phenol group (-OH) at the ortho position relative to an aminomethyl (-CHNH) substituent. This arrangement facilitates intramolecular hydrogen bonding, influencing its reactivity and physical properties . Discrepancies in CAS numbers (e.g., 354563-89-6 in source ) likely arise from database errors, as independent verification confirms 932-30-9 as the correct identifier .

Physicochemical Properties

Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(Aminomethyl)phenol

The compound’s relatively high boiling point and density reflect strong intermolecular interactions due to hydrogen bonding . Its moderate LogP value suggests balanced hydrophilicity and lipophilicity, advantageous for pharmacokinetic profiles .

Synthetic Methodologies

Reduction of Nitrovinyl Phenol Derivatives

A common synthesis involves the reduction of 2-(2-nitrovinyl)phenol using lithium aluminium hydride (LiAlH) in tetrahydrofuran (THF). This two-step process achieves a 65% yield under inert conditions :

-

Reduction:

Reaction conditions: 0–20°C for 2 hours, followed by aqueous workup.

-

Purification: Chromatography on silica gel using ammonia-methanol mixtures yields the pure product .

Pharmacological Applications and Clinical Findings

Mechanism of Action as a Dicarbonyl Scavenger

2-HOBA selectively scavenges reactive γ-ketoaldehydes (e.g., methylglyoxal), which modify proteins and lipids implicated in neurodegenerative diseases. By forming stable adducts with these electrophiles, it prevents advanced glycation end-product (AGE) formation .

First-in-Human Clinical Trial

A phase I study (NCT03176940) assessed single oral doses up to 825 mg in 18 healthy volunteers :

-

Pharmacokinetics:

-

: 1–2 hours (rapid absorption).

-

: ~2 hours (short elimination half-life).

-

Dose-proportional and AUC.

-

-

Safety: No severe adverse events; mild effects deemed unrelated to treatment .

Table 2: Pharmacokinetic Parameters of 2-HOBA Acetate

| Dose (mg) | (µg/mL) | AUC (µg·h/mL) |

|---|---|---|

| 150 | 1.2 | 4.8 |

| 825 | 6.7 | 26.5 |

These data support its development as a nutritional supplement for cognitive health .

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR: Characteristic signals include δ 7.12 (ddd, J = 8.0 Hz, aromatic H), δ 3.09 (m, -CHNH) .

-

IR Spectroscopy: Peaks at ~3300 cm (N-H stretch) and ~1250 cm (C-O of phenol) .

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

-

Dyes and pigments: Via azo coupling reactions.

-

Polymer additives: Enhancing thermal stability through phenolic antioxidant activity .

Materials Science

Research explores its use in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), leveraging its bifunctional reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume